molecular formula C15H9ClO2 B021900 2-Benzoyl-5-chlorobenzofuran CAS No. 100914-68-9

2-Benzoyl-5-chlorobenzofuran

Cat. No.: B021900
CAS No.: 100914-68-9
M. Wt: 256.68 g/mol
InChI Key: HHVWKUYWGYDTMC-UHFFFAOYSA-N
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Description

2-Benzoyl-5-chlorobenzofuran is a benzofuran derivative characterized by a benzoyl group (-C₆H₅CO-) at position 2 and a chlorine atom at position 5 of the benzofuran core. Benzofurans are heterocyclic compounds with a fused benzene and furan ring, often studied for their diverse biological activities and structural versatility in medicinal chemistry.

Properties

CAS No.

100914-68-9

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

(5-chloro-1-benzofuran-2-yl)-phenylmethanone

InChI

InChI=1S/C15H9ClO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H

InChI Key

HHVWKUYWGYDTMC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl

Synonyms

5-CHLORO-2-BENZOYLBENZOFURAN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Benzofuran derivatives vary widely based on substituent type, position, and functional groups. Below is a comparative analysis with key analogs:

2-Butylbenzofuran-5-amine Hydrochloride ()
  • Structure : A butyl chain at position 2 and an amine group at position 5.
  • Such differences may lead to divergent solubility profiles (e.g., aqueous solubility vs. lipid membrane permeability) and biological targets.
5-Benzofurancarboxaldehyde,2-(4-pentylbenzoyl)- ()
  • Structure : A 4-pentylbenzoyl group at position 2 and a carboxaldehyde (-CHO) at position 5.
  • The pentyl chain enhances lipophilicity compared to the chlorine atom in 2-Benzoyl-5-chlorobenzofuran, which may affect pharmacokinetic properties like half-life or tissue distribution.
Amphetamine-Based Benzofurans (e.g., 5-APB, 6-APB) ()
  • Structure: 2-Aminopropyl substituents at positions 5 or 6.
  • Pharmacology : These compounds act as serotonin and dopamine receptor agonists, leading to stimulant and entactogenic effects. In contrast, the benzoyl and chloro groups in this compound lack direct amine functionality, suggesting divergent mechanisms of action.

Positional Effects

  • Position 5 : Chlorine (electron-withdrawing) versus amine (electron-donating) or carboxaldehyde (electrophilic) substituents critically influence electronic properties and reactivity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Position 2 Substituent Position 5 Substituent Molecular Formula Key Properties/Applications
This compound Benzoyl Chlorine C₁₅H₉ClO₂ High lipophilicity; potential bioactivity
2-Butylbenzofuran-5-amine HCl Butyl Amine C₁₂H₁₆ClNO Polar; possible CNS activity
5-Benzofurancarboxaldehyde,2-(4-pentylbenzoyl)- 4-Pentylbenzoyl Carboxaldehyde C₂₁H₂₀O₃ Electrophilic reactivity; discontinued (commercial)
5-APB 2-Aminopropyl H C₁₁H₁₅NO Psychoactive; serotonin agonist

Research Findings

  • Psychoactive Analogs: Benzofurans with aminopropyl groups (e.g., 5-APB) exhibit stimulant effects via monoamine receptor modulation, whereas chloro and benzoyl substituents likely preclude similar activity due to the absence of amine-driven receptor interactions .
  • Nomenclature Challenges: Historical inconsistencies in naming benzofuran derivatives (e.g., "dibenzofurans" vs. specific substitutions) complicate literature searches and cross-study comparisons .

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